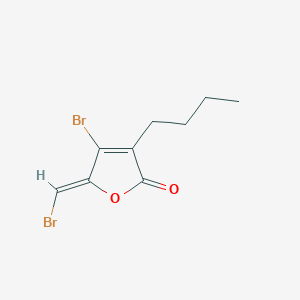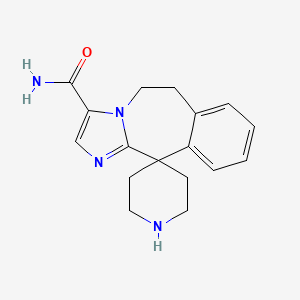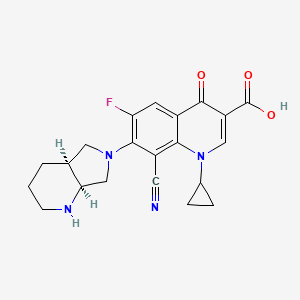
普拉多沙星
描述
普拉多沙星是一种第三代氟喹诺酮类抗生素,由拜耳医药保健有限公司动物保健部门研发。它主要用于兽医学中治疗犬和猫的细菌感染。 普拉多沙星对革兰氏阳性菌和革兰氏阴性菌以及非典型和厌氧微生物具有广谱活性 .
科学研究应用
普拉多沙星在科学研究中具有广泛的应用。在化学中,它被用作研究氟喹诺酮类药物性质和行为的模型化合物。在生物学中,普拉多沙星被用于研究细菌耐药机制和新型抗生素的开发。在医学中,它被用于治疗动物的细菌感染,尤其是在兽医学中。 在工业中,普拉多沙星被用于开发新型药物制剂和药物递送系统 .
作用机制
普拉多沙星的主要作用机制是抑制细菌DNA旋转酶和拓扑异构酶IV。这些酶对于DNA的复制、转录和重组等主要功能至关重要。 通过抑制这些酶,普拉多沙星会破坏细菌的DNA过程,导致细菌细胞死亡 .
生化分析
Biochemical Properties
Pradofloxacin plays a crucial role in biochemical reactions by interacting with key enzymes and proteins involved in bacterial DNA functions. The primary targets of Pradofloxacin are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for DNA replication, transcription, and recombination. Pradofloxacin inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death . The interaction between Pradofloxacin and these enzymes is characterized by reversible binding, which inhibits their activity and prevents the bacteria from proliferating .
Cellular Effects
Pradofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, Pradofloxacin disrupts DNA replication and transcription, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Pradofloxacin has been shown to cause bone marrow suppression and arrhythmogenic potential in dogs . Additionally, Pradofloxacin can lead to magnesium chelation, resulting in decreased cell-matrix interaction in chondrocytes, radical damage, apoptosis, and tissue damage .
Molecular Mechanism
The molecular mechanism of Pradofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes . Pradofloxacin binds to these enzymes, inhibiting their activity and preventing the supercoiling and relaxation of bacterial DNA. This inhibition disrupts DNA replication, transcription, and recombination, leading to bacterial cell death . The binding interactions between Pradofloxacin and these enzymes are reversible, allowing for the potential recovery of enzyme activity once the drug is removed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pradofloxacin change over time. Pradofloxacin has been shown to have poor physical stability, with different crystal forms exhibiting varying degrees of stability . The thermal stability of Pradofloxacin is influenced by its crystal structure, with certain forms being more stable than others . Over time, Pradofloxacin can undergo phase transformations, which can affect its stability and efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Pradofloxacin causing bone marrow suppression and other adverse effects in dogs .
Dosage Effects in Animal Models
The effects of Pradofloxacin vary with different dosages in animal models. In dogs, Pradofloxacin has been shown to cause bone marrow suppression at high doses, leading to severe thrombocytopenia and neutropenia . Intermittent vomiting and soft feces have also been observed in dogs after repeated oral administration of Pradofloxacin at higher doses . The dosage and frequency of Pradofloxacin administration should be adjusted based on the individual animal and the minimum inhibitory concentration (MIC) of the infecting organisms .
Metabolic Pathways
Pradofloxacin is involved in various metabolic pathways, primarily targeting bacterial DNA functions. The primary mode of action of Pradofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication, transcription, and recombination . Pradofloxacin inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .
Transport and Distribution
Pradofloxacin is transported and distributed within cells and tissues through various mechanisms. In dogs, Pradofloxacin has been shown to achieve higher concentrations in leukocytes compared to plasma . The distribution of Pradofloxacin in different body fluids, such as cerebrospinal fluid, synovial fluid, and aqueous humor, varies, with the lowest concentrations observed in cerebrospinal fluid . Pradofloxacin is also known to interact with transporters and binding proteins, which can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Pradofloxacin is primarily within the bacterial cell, where it targets DNA gyrase and topoisomerase IV enzymes . In mammalian cells, Pradofloxacin can localize to various compartments, depending on its interactions with transporters and binding proteins .
准备方法
普拉多沙星的制备涉及多种合成路线和反应条件。一种常见的方法是液体扩散法,其中将含有普拉多沙星的二氯甲烷溶液加入试管中,然后将正己烷小心地铺在液体表面,形成明显的层状结构。 该方法可以形成普拉多沙星的单晶体 . 工业生产方法侧重于通过开发新型晶型和固体分散技术来提高普拉多沙星的稳定性和生物利用度 .
化学反应分析
普拉多沙星会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括过氧化氢用于氧化,硼氢化钠用于还原,卤化剂用于取代反应。 这些反应产生的主要产物取决于所用试剂和条件 .
相似化合物的比较
普拉多沙星属于氟喹诺酮类抗生素,该类药物还包括其他化合物,例如马波沙星、恩诺沙星、地氟沙星和伊巴沙星。与这些类似化合物相比,普拉多沙星对厌氧菌表现出更高的体外活性,并且具有更广谱的活性。 这使得普拉多沙星成为治疗兽医学中混合需氧和厌氧感染的更有效选择 .
属性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLXHGFNOWILIY-APPDUMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173229 | |
| Record name | Pradofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195532-12-8 | |
| Record name | Pradofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195532-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pradofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195532128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11453 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pradofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195532-12-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pradofloxacin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O0T5E048I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,4aR,6aR,12aR,12bS)-3-Hydroxy-4,4,6a,12b-tetramethyl-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydrobenzo[f]pyrano[4,3-b]chromen-11(2H)-one](/img/structure/B1243364.png)
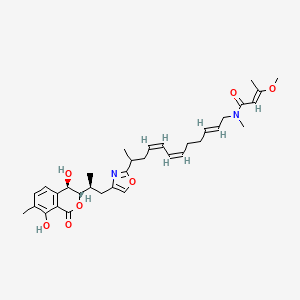
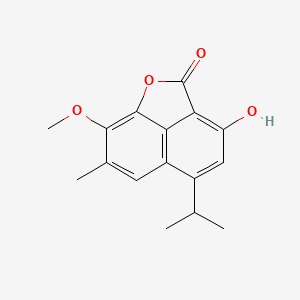
![5,6-Dihydrobenzo[a]naphthacene-8,13-dione](/img/structure/B1243371.png)
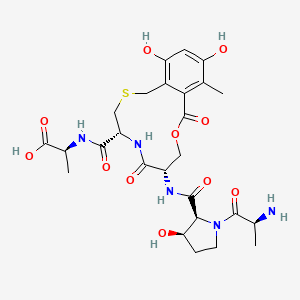

![N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1243375.png)
![2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243376.png)
![tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate](/img/structure/B1243377.png)


![(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1243382.png)
